molecular formula C7H7I2N B13098879 2,4-Diiodo-3-methylaniline

2,4-Diiodo-3-methylaniline

Cat. No.: B13098879
M. Wt: 358.95 g/mol
InChI Key: UMTNVBBUUJZGOX-UHFFFAOYSA-N
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Description

2,4-Diiodo-3-methylaniline is an aromatic amine with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, specifically at the 2nd, 4th, and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diiodo-3-methylaniline can be synthesized through the iodination of 3-methylaniline. One effective method involves the use of molecular iodine (I2) and ammonium acetate (NH4OAc) as a catalyst in ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of the desired diiodinated product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the iodination of aromatic amines using molecular iodine or other iodinating agents. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-3-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The iodine atoms on the benzene ring make it highly reactive towards electrophiles.

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted positions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives.

    Nucleophilic Substitution: Products include substituted anilines.

    Oxidation and Reduction: Products include nitroanilines or reduced amines.

Scientific Research Applications

2,4-Diiodo-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of iodinated compounds for medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-3-methylaniline involves its interaction with various molecular targets. The iodine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The amino group can form hydrogen bonds and interact with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodoaniline: Similar structure but lacks the methyl group.

    3,5-Diiodo-4-methylaniline: Similar structure but with different iodine substitution pattern.

    2,4,6-Triiodoaniline: Contains an additional iodine atom.

Uniqueness

2,4-Diiodo-3-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups creates a unique electronic environment on the benzene ring, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H7I2N

Molecular Weight

358.95 g/mol

IUPAC Name

2,4-diiodo-3-methylaniline

InChI

InChI=1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3

InChI Key

UMTNVBBUUJZGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)N)I

Origin of Product

United States

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